Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic compound that belongs to the family of unnatural amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluorophenyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of Sitagliptin, a medication used to treat type 2 diabetes .
Mechanism of Action
Target of Action
The primary target of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is involved in the synthesis of Sitagliptin phosphate , a medication used for the treatment of type 2 diabetes . The compound plays a crucial role in the synthesis process, contributing to the chiral β-amino acid moiety present in Sitagliptin .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The chiral β-amino acid moiety present in Sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement . These key steps ensure the correct spatial arrangement of the atoms, which is crucial for the compound’s interaction with its target.
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin phosphate .
Result of Action
The result of the action of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the production of a key intermediate in the synthesis of Sitagliptin phosphate . This contributes to the overall efficacy of Sitagliptin phosphate as a therapeutic agent for type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement to introduce the chiral β-amino acid moiety . The key steps in this synthesis include:
Asymmetric Hydrogenation: This step introduces chirality into the molecule.
Hofmann Rearrangement: This step is used to convert the intermediate into the desired Boc-protected amino acid.
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Hydrogenation Catalysts: Used in the asymmetric hydrogenation step.
Major Products
The major products formed from these reactions include the free amine derivative and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to natural amino acids.
Medicine: Key intermediate in the synthesis of Sitagliptin, a drug used to manage type 2 diabetes
Industry: Used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Lacks the Boc protecting group.
Sitagliptin: The final pharmaceutical product synthesized using Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as an intermediate.
Uniqueness
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific structure, which includes a trifluorophenyl group and a Boc-protected amino group. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral β-amino acids .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXCHGULMWHIO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428050 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-00-8 | |
Record name | N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A1: Understanding the solubility of a compound, especially in pharmaceutical contexts, is crucial for various reasons. [] Firstly, it helps in designing efficient crystallization processes during drug development. By knowing how solubility changes with different solvents and temperatures, scientists can optimize purification and production methods. [] Secondly, solubility data is essential for understanding the bioavailability of a drug, as it dictates how well the compound dissolves in bodily fluids and becomes accessible for absorption. [] This information is particularly important for developing new drug formulations with improved absorption and efficacy.
Q2: What were the key findings of the study on this compound's solubility?
A2: The research primarily demonstrated that the solubility of this compound increases with rising temperatures in all tested solvents, including methanol, ethanol, propanol, n-butanol, ethyl acetate, tetrahydrofuran, and their mixtures. [] This positive correlation between temperature and solubility is a common observation for many solid solutes. The study also successfully applied and compared different thermodynamic models, including the modified Apelblat equation, to accurately predict the solubility of this compound in various solvent systems. [] This finding provides valuable tools for researchers to predict and manipulate the solubility of this compound for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.